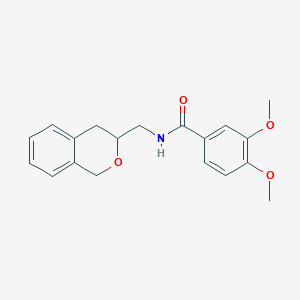

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-17-8-7-14(10-18(17)23-2)19(21)20-11-16-9-13-5-3-4-6-15(13)12-24-16/h3-8,10,16H,9,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEPEKIWZRYGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CC3=CC=CC=C3CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide typically involves the reaction of isochroman-3-ylmethylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted benzamides or isochroman derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Receptor Specificity: ADX61623’s cyanopropane-phenyl group enables FSH receptor antagonism, while the allylcarbamoyl-chlorophenyl group in the monkeypox-targeting compound enhances protease binding . The isochroman group’s fused bicyclic structure may improve metabolic stability or blood-brain barrier penetration compared to simpler substituents.

- Antiviral vs. Cytotoxic Activity : Thiazole and coumarin hybrids (e.g., ) prioritize cytotoxic effects, whereas the 4-chlorophenyl substituent in shifts activity toward viral protease inhibition.

- Synthetic Accessibility : Hydrazone and furan derivatives () require multi-step synthesis, whereas ADX61623 and itopride derivatives () employ direct amidation or phosphorylation, reflecting scalability differences.

Physicochemical Properties

- Lipophilicity : Isochroman’s oxygenated ring may reduce logP compared to alkyl chains (e.g., ADX68692 in ) but increase it relative to polar groups like dihydroxyphenyl ().

- Solubility : The dimethoxybenzamide core is generally hydrophobic, but substituents like sulfanyl-thiadiazole () or hydroxy groups () modulate aqueous solubility.

Biological Activity

N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an isochroman moiety linked to a dimethoxybenzamide. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies show that it can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy. The exact mechanism of action remains under investigation but may involve apoptosis induction or cell cycle arrest.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cellular pathways. This interaction may lead to modulation of signaling pathways involved in cell growth and survival.

Case Study: Anticancer Screening

In a recent study, this compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent inhibition of cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 22.5 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Assays

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that this compound has potential as an antimicrobial agent.

Future Directions in Research

Further research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its action.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance potency and selectivity.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(isochroman-3-ylmethyl)-3,4-dimethoxybenzamide, and how is its structural integrity validated?

The synthesis typically involves coupling an isochroman-3-ylmethylamine derivative with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Multi-step protocols may include refluxing in ethanol for 6–8 hours, followed by purification via column chromatography . Structural validation relies on ¹H/¹³C-NMR to confirm amide bond formation and aromatic substitution patterns, complemented by melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to mitigate low yields during the coupling of sterically hindered isochroman derivatives?

Steric hindrance in the isochroman moiety can reduce nucleophilic reactivity. Strategies include:

- Using coupling agents like EDCI/DMAP to activate the carboxylic acid group of 3,4-dimethoxybenzoyl chloride .

- Employing polar aprotic solvents (e.g., DMF) to enhance solubility.

- Monitoring reaction progress via TLC to adjust reflux duration and avoid side reactions .

Controlled temperature (60–80°C) and inert atmospheres (N₂/Ar) further stabilize intermediates .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antiproliferative activity?

Common assays include:

- MTT assay against cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .

- Apoptosis induction via flow cytometry (Annexin V/PI staining) .

- Cell cycle analysis using propidium iodide to identify phase-specific arrest .

Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for validating results .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the dimethoxybenzamide moiety in biological activity?

- Comparative synthesis : Replace methoxy groups with ethoxy, hydroxy, or halogens to assess electronic effects on receptor binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify hydrogen-bonding interactions between the dimethoxy groups and target enzymes (e.g., tubulin) .

- Metabolic stability : Modify substituents to reduce CYP450-mediated oxidation, as methoxy groups may enhance plasma stability .

Advanced: What mechanistic approaches resolve contradictions in NMR data during structural confirmation?

Discrepancies in ¹³C-NMR chemical shifts (e.g., aromatic carbons) may arise from solvent polarity or tautomerism. Solutions include:

- Recalculating theoretical shifts using software (e.g., ChemDraw, ACD/Labs) and comparing with experimental data .

- Conducting 2D-NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

- Validating purity via HPLC (>95%) to exclude impurities mimicking anomalous peaks .

Advanced: How can pharmacokinetic properties like metabolic stability and bioavailability be assessed for this compound?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- Caco-2 permeability : Evaluate intestinal absorption potential via monolayer transepithelial transport .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

- In silico modeling : Predict logP and pKa using tools like MarvinSketch to optimize solubility .

Basic: What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- HPLC-DAD/MS : Identify degradation products via retention time shifts and fragment analysis .

- FTIR : Monitor carbonyl group integrity (amide I band at ~1650 cm⁻¹) to detect hydrolysis .

Advanced: How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?

- Polar solvents (e.g., DMSO): Stabilize transition states in SN2 reactions, enhancing substitution at the benzamide’s carbonyl .

- Acidic pH : Protonate the amide nitrogen, reducing nucleophilicity and favoring esterification side reactions .

- Basic pH : Deprotonate hydroxyl or amine groups in isochroman, increasing reactivity toward electrophiles .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of benzamide derivatives .

- Avoid exposure to moisture to prevent hydrolysis of the amide bond .

- Store in amber vials at 2–8°C under inert gas (argon) to prolong shelf life .

Advanced: What computational methods predict the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?

- Molecular dynamics simulations : Model binding to CYP3A4/2D6 isoforms using GROMACS .

- ADMET Prediction : Use SwissADME or ADMETlab to forecast inhibitory effects and metabolite formation .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.